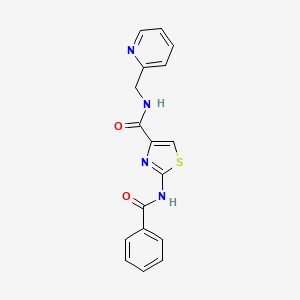

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzamido group, a pyridin-2-ylmethyl group, and a thiazole ring, making it a versatile molecule for various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the modification and development of derivatives with potentially enhanced biological activities.

Biology

The compound has shown promise as an enzyme inhibitor, particularly in studying enzyme kinetics and inhibition mechanisms. Its specificity towards CK1δ makes it an essential tool in understanding cellular signaling pathways.

Medicine

Due to its inhibitory properties against CK1δ, this compound is being investigated for therapeutic applications in cancer treatment. Studies have demonstrated its effectiveness in inhibiting the proliferation of various tumor cell lines.

Industry

The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties. Its applications in material science are still under exploration.

Case Study 1: Inhibition of Tumor Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation of several tumor cell lines. For instance, studies indicated that at varying concentrations, this compound could reduce cell viability significantly compared to control groups, showcasing its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Molecular modeling studies have elucidated the binding affinity of this compound to CK1δ. X-ray crystallography revealed specific interactions that stabilize the compound within the active site of the kinase, leading to effective inhibition .

Mécanisme D'action

The mechanism of action of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε). The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle progression and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also inhibits CK1δ and CK1ε but has a different substituent at the thiazole ring.

N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.

Uniqueness

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CK1δ and CK1ε with high specificity makes it a valuable tool in biochemical research and potential therapeutic applications.

Activité Biologique

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in cancer research. This compound acts primarily as an inhibitor of casein kinase 1 delta (CK1δ), a member of the casein kinase family, which plays a crucial role in various cellular processes including cell cycle progression, apoptosis, and DNA damage response.

Target of Action

The primary target of this compound is CK1δ, which is involved in phosphorylating various substrates critical for cellular signaling pathways. The inhibition of CK1δ by this compound disrupts several key biochemical pathways, leading to significant effects on tumor cell proliferation.

Mode of Action

This compound functions as a potent and specific inhibitor of CK1δ, leading to the inhibition of proliferation in various tumor cell lines in a dose-dependent manner. The binding affinity and specificity for CK1δ have been confirmed through biochemical assays and molecular modeling studies.

The biochemical properties of this compound include:

- Molecular Formula : C15H14N4O2S

- Molecular Weight : 318.36 g/mol

- Structural Features : Contains a thiazole ring, an amide functional group, and a pyridine substituent.

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4O2S |

| Molecular Weight | 318.36 g/mol |

| Structural Features | Thiazole ring, amide group, pyridine substituent |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to effectively inhibit the proliferation of various tumor cell lines, including those resistant to conventional therapies. The compound's action is primarily mediated through its inhibition of CK1δ, which is implicated in cancer cell survival and proliferation.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has demonstrated dose-dependent inhibition of tumor cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values reported range from 1.61 µg/mL to 1.98 µg/mL, indicating potent antitumor effects .

- Molecular Dynamics Simulations : Computational studies have shown that the compound interacts with CK1δ primarily through hydrophobic contacts, with minimal hydrogen bonding. This interaction profile supports its specificity and potency as an inhibitor.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to exert its biological effects effectively. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propriétés

IUPAC Name |

2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTCSODBQSXMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.